![molecular formula C17H14BrN3O3S B244406 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide, also known as ABT-888, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). It was first synthesized in 2005 by Abbott Laboratories and has since been extensively studied for its potential in cancer therapy.
Mecanismo De Acción
PARP is an enzyme involved in DNA repair. Inhibition of PARP by N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide leads to the accumulation of DNA damage, particularly in cancer cells that are already under stress due to chemotherapy or radiation therapy. This accumulation of DNA damage ultimately results in cell death.
Biochemical and Physiological Effects:
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide has been shown to have minimal toxicity and few side effects when used in combination with chemotherapy and radiation therapy. It has also been shown to enhance the efficacy of these treatments by inhibiting PARP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide in lab experiments is its ability to enhance the efficacy of chemotherapy and radiation therapy. However, one limitation is that it may not be effective as a standalone treatment and must be used in combination with other treatments.
Direcciones Futuras
There are several potential future directions for research on N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide. One area of interest is the development of new PARP inhibitors with improved efficacy and fewer side effects. Another area of interest is the identification of biomarkers that can predict which patients will respond best to N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide and other PARP inhibitors. Finally, there is ongoing research into the use of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide in combination with immunotherapy for the treatment of cancer.
Métodos De Síntesis
The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide involves several steps, starting with the reaction of 2-aminobenzothiazole with acetic anhydride to form N-acetyl-2-aminobenzothiazole. This intermediate is then reacted with 5-bromo-2-methoxybenzoic acid to form N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide has been extensively studied for its potential in cancer therapy, particularly in combination with chemotherapy and radiation therapy. It has been shown to enhance the efficacy of these treatments by inhibiting PARP, which plays a role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death.
Propiedades
Fórmula molecular |
C17H14BrN3O3S |
---|---|
Peso molecular |
420.3 g/mol |
Nombre IUPAC |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-bromo-2-methoxybenzamide |
InChI |
InChI=1S/C17H14BrN3O3S/c1-9(22)19-11-4-5-13-15(8-11)25-17(20-13)21-16(23)12-7-10(18)3-6-14(12)24-2/h3-8H,1-2H3,(H,19,22)(H,20,21,23) |
Clave InChI |
CGSBQCPUAQZVBY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Br)OC |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.